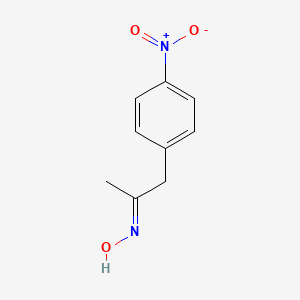
(4-Nitrophenyl)acetone oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Nitrophenyl)acetone oxime, also known as PON or 4-NOH-PA, is a chemical compound that has been widely used in scientific research. It is an organic compound that belongs to the family of oximes, which are compounds that contain a nitrogen-oxygen double bond. PON is a yellow crystalline substance that is soluble in water and organic solvents. It has been used in various fields, including biochemistry, pharmacology, and analytical chemistry.
作用机制
The mechanism of action of (4-Nitrophenyl)acetone oxime involves the reaction of the oxime group with carbonyl compounds. The oxime group contains a nitrogen-oxygen double bond, which can react with the carbonyl group to form a stable oxime. The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects:
(4-Nitrophenyl)acetone oxime has been shown to have some biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects, such as muscle contractions and increased heart rate.
实验室实验的优点和局限性
One of the advantages of (4-Nitrophenyl)acetone oxime is its high reactivity towards carbonyl compounds. This makes it a useful reagent for the detection of carbonyl compounds in various samples, such as biological fluids and environmental samples. (4-Nitrophenyl)acetone oxime is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments.
One of the limitations of (4-Nitrophenyl)acetone oxime is its potential toxicity. (4-Nitrophenyl)acetone oxime has been shown to have some toxic effects on cells and tissues, particularly at high concentrations. Therefore, caution should be taken when handling (4-Nitrophenyl)acetone oxime in laboratory experiments.
未来方向
There are several future directions for the use of (4-Nitrophenyl)acetone oxime in scientific research. One potential direction is the development of new analytical techniques for the detection of carbonyl compounds using (4-Nitrophenyl)acetone oxime as a reagent. Another direction is the study of the physiological effects of (4-Nitrophenyl)acetone oxime on various tissues and organs. Additionally, the use of (4-Nitrophenyl)acetone oxime as a tool for the study of enzyme kinetics and inhibition could be further explored.
合成方法
The synthesis of (4-Nitrophenyl)acetone oxime can be achieved by the reaction of (4-Nitrophenyl)acetone with hydroxylamine hydrochloride in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol. The product is obtained by filtration and recrystallization. The yield of the reaction is typically around 70-80%.
科学研究应用
(4-Nitrophenyl)acetone oxime has been widely used in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the detection of carbonyl compounds, such as aldehydes and ketones. (4-Nitrophenyl)acetone oxime reacts with carbonyl compounds to form oximes, which can be easily detected by various analytical techniques, such as HPLC and GC-MS.
(4-Nitrophenyl)acetone oxime has also been used as a tool for the study of enzyme kinetics. It has been used to inhibit enzymes that contain a carbonyl group in their active site, such as acetylcholinesterase. (4-Nitrophenyl)acetone oxime reacts with the carbonyl group in the active site of the enzyme, forming a stable adduct that inhibits the enzyme activity.
属性
IUPAC Name |
(NE)-N-[1-(4-nitrophenyl)propan-2-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-12)6-8-2-4-9(5-3-8)11(13)14/h2-5,12H,6H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQRHESZBGLEFO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)acetone oxime | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2753570.png)

![4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2753574.png)
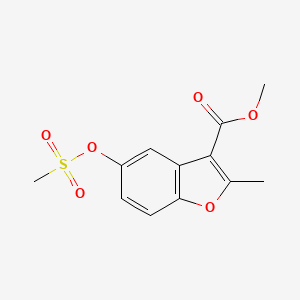
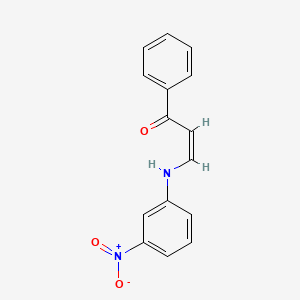
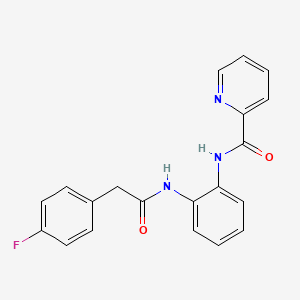
![N-[2-[(5E)-5-[(4-tert-butylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2753579.png)
![3-(2-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2753580.png)

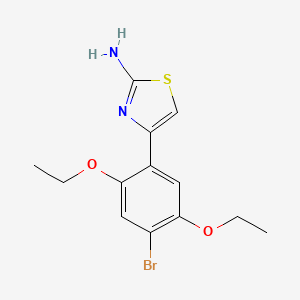
![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfonyl]methyl}isoxazole](/img/structure/B2753585.png)
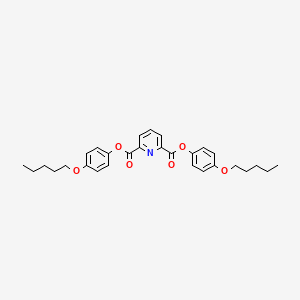
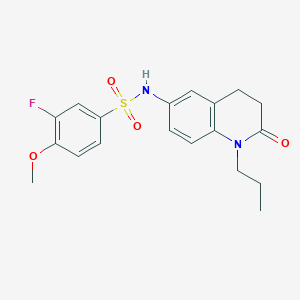
![1-(3-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2753590.png)